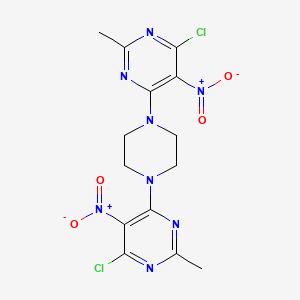
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core substituted with ethoxy, methoxy, and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the desired chromene compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The chromene core can participate in cyclization reactions to form more complex polycyclic structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols
Scientific Research Applications
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene can be compared with other similar compounds such as:
4-ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether: This compound also contains ethoxy and methoxy groups but differs in its core structure and reactivity.
4-ethoxy-3-methoxyphenethylamine: This compound shares similar substituents but has a different core structure and biological activity.
2-(4-ethoxy-3-methoxyphenyl)ethanamine: This compound has a similar substitution pattern but differs in its core structure and chemical properties. The uniqueness of this compound lies in its chromene core and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C18H17NO5/c1-3-23-16-9-8-13(11-17(16)22-2)18-14(19(20)21)10-12-6-4-5-7-15(12)24-18/h4-11,18H,3H2,1-2H3 |
InChI Key |
SGTSHXIECYBUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11087405.png)

![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
![6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11087411.png)
![8-(4-Methoxyphenyl)-6,9-diphenyl-4,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11087415.png)
![Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate](/img/structure/B11087417.png)
![2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B11087427.png)
![3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B11087430.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087433.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B11087438.png)
![8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11087449.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11087450.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11087451.png)
![3'-Dibenzo[B,D]furan-3-YL-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087457.png)
